molecular formula C7H8ClNO B591642 (3-Amino-5-chlorophenyl)methanol CAS No. 79944-63-1

(3-Amino-5-chlorophenyl)methanol

Cat. No.: B591642
CAS No.: 79944-63-1
M. Wt: 157.597
InChI Key: JXTKFWIYCRWWJD-UHFFFAOYSA-N
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Description

(3-Amino-5-chlorophenyl)methanol is an organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It is also known by other names such as 5-amino-3-chlorobenzyl alcohol and 3-amino-5-chlorobenzenemethanol . This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-chlorophenyl)methanol typically involves the reduction of 3-amino-5-chlorobenzaldehyde. One common method is the reduction using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary depending on the desired yield and purity. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-chlorophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Amino-5-chlorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5-chlorophenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-5-chlorophenyl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

(3-amino-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTKFWIYCRWWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697419
Record name (3-Amino-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79944-63-1
Record name (3-Amino-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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